1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique pyrazolo[4,3-c]pyridine core structure with a 2-methylpropyl substituent. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its ability to interact with various biological targets. The compound is classified as a nitrogen-containing heterocycle, which is significant in the development of pharmaceuticals.
The synthesis of 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves cyclization reactions. A common synthetic route includes the reaction of a pyrazole derivative with a pyridine derivative under controlled conditions.
The molecular structure of 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can be represented by its chemical formula and its InChI key: InChI=1S/C10H17N3/c1-8(2)7-13-10-3-4-11-5-9(10)6-12-13/h6,8,11H,3-5,7H2,1-2H3. This indicates a complex structure with multiple nitrogen atoms incorporated into the ring system.
1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The products formed depend on the specific conditions and reagents used during these reactions.
The mechanism by which 1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, potentially leading to inhibition or activation of their functions. This mechanism is crucial for understanding its pharmacological profile and therapeutic potential.
1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine exhibits several physical properties that are relevant for its application:
Key chemical properties include:
Relevant data from PubChem indicates that this compound has unique characteristics due to its substituent pattern which influences its reactivity and interaction with biological systems.
1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has potential applications in scientific research and medicinal chemistry. Its structural features make it a candidate for developing new therapeutic agents targeting various diseases. Research into its biological activity could lead to advancements in drug discovery and development processes.
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2